

Solubility of p-Toluenesulfonyl semicarbazide in common lab solvents.

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Compound of Interest

Compound Name: *Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide*

Cat. No.: B088488

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An In-Depth Technical Guide to the Solubility of p-Toluenesulfonyl Semicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Toluenesulfonyl semicarbazide in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed, standardized experimental protocol for determining thermodynamic solubility.

Introduction

p-Toluenesulfonyl semicarbazide (CAS 10396-10-8) is an organic compound utilized as a high-temperature blowing agent in the plastics and rubber industries and as a reagent in organic synthesis.^[1] Its molecular structure, featuring both a polar semicarbazide group and a less polar p-toluenesulfonyl group, results in varied solubility across different types of solvents.^{[2][3]} Understanding its solubility is critical for its application in synthesis, formulation, and manufacturing processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of p-Toluenesulfonyl semicarbazide is provided below.

Property	Value
CAS Number	10396-10-8
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃ S
Molecular Weight	229.26 g/mol
Appearance	White to off-white crystalline powder.[4]
Melting Point	224°C - 236°C.[4]
Decomposition Temp.	224°C - 235°C.[4]

Solubility Profile of p-Toluenesulfonyl Semicarbazide

A thorough review of available literature did not yield specific quantitative solubility data (e.g., in g/100 mL at a defined temperature). However, consistent qualitative descriptions of its solubility in common laboratory solvents are available. The general rule of "like dissolves like" applies, where its polar functionalities allow for dissolution in polar solvents.

The qualitative solubility is summarized in the table below.

Solvent	Solvent Type	Solubility	Reference
Methanol	Polar Protic	Soluble	[3]
Ethanol	Polar Protic	Soluble	[3]
Acetone	Polar Aprotic	Soluble	[3]
Water	Polar Protic	Sparingly Soluble	[5]
Hexane	Non-polar	Relatively Insoluble	[3]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the Shake-Flask Method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a solid compound.[6][7] This

method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

4.1 Materials and Equipment

- p-Toluenesulfonyl semicarbazide (solute)
- Selected solvent(s)
- Analytical balance (± 0.1 mg)
- Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
- Constant-temperature orbital shaker or water bath
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, $0.45\ \mu\text{m}$)
- Volumetric flasks and pipettes
- Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

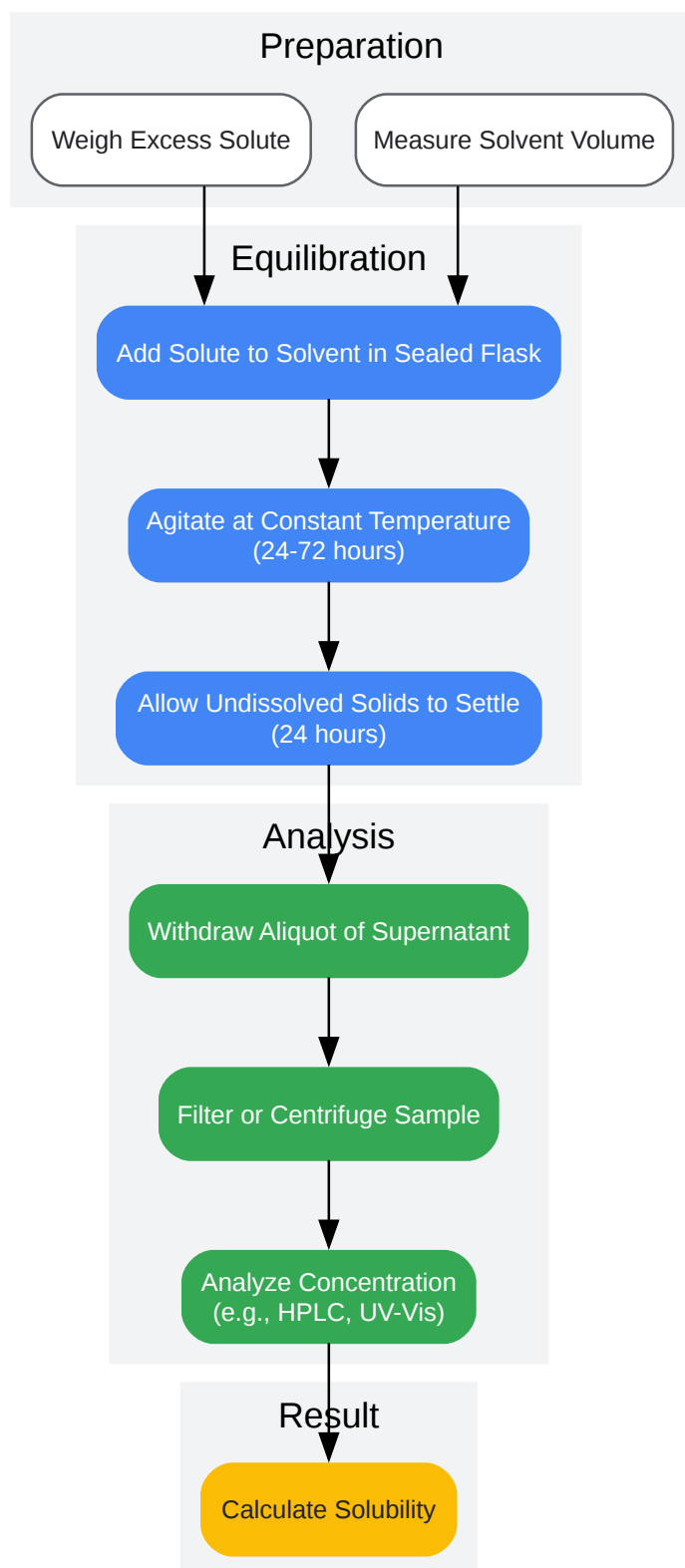
4.2 Procedure

- Preparation: Add a pre-weighed excess amount of p-Toluenesulfonyl semicarbazide to a flask of a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution is achieved.^[6]
- Equilibration: Seal the flask tightly and place it in a constant-temperature orbital shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.^[8] The temperature should be precisely controlled and recorded.
- Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) to allow undissolved solids to sediment.^[6]
- Sampling: Carefully withdraw a sample (aliquot) from the clear supernatant liquid without disturbing the sediment.

- Clarification: Immediately filter the sample using a syringe filter or centrifuge it at high speed to remove any remaining microscopic solid particles.^[2] This step is critical to prevent overestimation of solubility.
- Dilution: Accurately dilute the clarified filtrate with the solvent to a concentration that falls within the calibrated range of the analytical instrument.
- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of p-Toluenesulfonyl semicarbazide must be used for accurate quantification.^[8]
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.



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